Trimethylsilyl propiolate

Volatility Distillation Physical property

Trimethylsilyl propiolate (CAS 19232-22-5), also known as trimethylsilyl prop-2-ynoate, is a silyl ester of propiolic acid with the linear formula HC≡CCO₂Si(CH₃)₃. It serves as a protected, volatile equivalent of propiolic acid, offering a reactive terminal alkyne and a silyl ester moiety that can be cleaved under mild fluoride-mediated conditions.

Molecular Formula C6H10O2Si
Molecular Weight 142.23 g/mol
Cat. No. B8802703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl propiolate
Molecular FormulaC6H10O2Si
Molecular Weight142.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)C#C
InChIInChI=1S/C6H10O2Si/c1-5-6(7)8-9(2,3)4/h1H,2-4H3
InChIKeyLCNWHVJMIOOGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Propiolate: A Volatile Silyl Ester for Controlled Propargylic Chemistry


Trimethylsilyl propiolate (CAS 19232-22-5), also known as trimethylsilyl prop-2-ynoate, is a silyl ester of propiolic acid with the linear formula HC≡CCO₂Si(CH₃)₃ [1]. It serves as a protected, volatile equivalent of propiolic acid, offering a reactive terminal alkyne and a silyl ester moiety that can be cleaved under mild fluoride-mediated conditions. Its physical properties—notably a low boiling point and high vapor pressure—distinguish it from conventional alkyl propiolates, making it the preferred choice when volatility, orthogonal deprotection, or anhydrous handling is required.

Why Alkyl Propiolates Cannot Replace Trimethylsilyl Propiolate in Orthogonal Protection Strategies


Although ethyl propiolate and methyl propiolate are widely used as propargylic building blocks, they cannot be directly substituted for trimethylsilyl propiolate when orthogonal deprotection or volatility advantages are required. Silyl esters are cleaved under non-aqueous, fluoride-ion conditions (e.g., TBAF), whereas alkyl esters demand strongly basic or acidic aqueous hydrolysis [1]. This fundamental difference enables chemists to carry a protected carboxylic acid through multiple synthetic steps and release it only at the final stage, a strategy impossible with conventional alkyl esters. Furthermore, the significantly lower boiling point of trimethylsilyl propiolate facilitates removal of excess reagent by simple evaporation, reducing purification complexity.

Quantitative Differentiation of Trimethylsilyl Propiolate versus Closest Analogs


Boiling Point and Volatility: TMS Propiolate vs. Ethyl Propiolate

Trimethylsilyl propiolate exhibits a boiling point of 70–75 °C (lit.) [1], which is approximately 45–50 °C lower than that of ethyl propiolate (118–120 °C at 760 mmHg) [2]. This marked difference translates into substantially higher vapor pressure at ambient conditions, enabling removal of excess TMS propiolate by gentle evaporation rather than by aqueous work-up or high-vacuum distillation.

Volatility Distillation Physical property

Storage Stability and Moisture Sensitivity: Silyl Ester vs. Alkyl Ester

Trimethylsilyl propiolate is classified as moisture-sensitive and requires storage under an inert atmosphere at 2–8 °C [1]. In contrast, ethyl propiolate is stable at ambient temperature and does not mandate inert-atmosphere storage . While moisture sensitivity demands careful handling, it also provides a chemical handle for selective activation: the silyl ester can be deliberately hydrolyzed under controlled conditions, whereas the alkyl ester remains inert.

Moisture sensitivity Storage condition Stability

Orthogonal Deprotection: Fluoride-Mediated Cleavage of the Silyl Ester

The silyl ester of propiolic acid is cleaved by fluoride ions (e.g., TBAF) under essentially neutral, non-aqueous conditions, a reaction driven by the high Si–F bond strength (≈ 135 kcal/mol) [1]. Alkyl propiolates such as ethyl propiolate require saponification with aqueous NaOH or KOH, conditions that may hydrolyze other base-sensitive functional groups present in the molecule. No quantitative rate comparison under identical conditions was located; the differentiation is class-level.

Deprotection Orthogonal protecting group Fluoride

Relative Lability among Silyl Protecting Groups: TMS as the Most Labile Ester

Among commonly used silyl protecting groups, the trimethylsilyl (TMS) ester is the most labile toward both acidic and basic hydrolysis, with the following stability order established: Me₃Si ≈ Ph₂MeSi < Et₃Si < tBuMe₂Si ≈ tBuPh₂Si < iPr₃Si for basic hydrolysis, and Me₃Si < Ph₂MeSi < Et₃Si < tBuMe₂Si < iPr₃Si < tBuPh₂Si for acidic hydrolysis [1]. This positions TMS propiolate as the preferred choice when the silyl ester must be removed under the mildest possible conditions or in the presence of more robust silyl ethers that must remain intact.

Protecting group stability Silyl ester lability Selective deprotection

Industrial Relevance: Use as a Versatile Building Block in Cycloaddition and OLED Chemistry

Trimethylsilyl propiolate is described as a “versatile building block” for cycloaddition reactions and conjugate additions, and its role as an intermediate in OLED materials synthesis is noted across multiple supplier platforms [1]. While ethyl propiolate also participates in cycloadditions, the TMS ester variant offers the added advantage of post-reaction deprotection to the free acid, enabling further functionalization without altering the ester moiety. Direct yield comparisons under identical conditions are not available; this is supporting evidence.

Cycloaddition OLED intermediate Building block

Optimal Application Scenarios for Trimethylsilyl Propiolate Based on Quantitative Differentiation


Orthogonal Protecting-Group Strategy in Complex Total Synthesis

When a synthetic route requires a propiolic acid moiety to be carried through multiple steps involving basic or nucleophilic conditions, trimethylsilyl propiolate serves as a latent carboxylic acid that is unveiled only at the final stage via TBAF [1]. Alkyl propiolates cannot fulfill this role because their deprotection (saponification) would cleave other base-labile esters present in the molecule.

Volatile Propargylic Synthon for Gas-Phase or Thin-Film Processes

The boiling point of trimethylsilyl propiolate (70–75 °C) is approximately 45–50 °C lower than that of ethyl propiolate [1], making it the superior choice for chemical vapor deposition (CVD), atomic layer deposition (ALD), or gas-phase reactions where high volatility is essential. Excess reagent can be removed by simple evaporation rather than aqueous work-up.

Mild Generation of Propiolic Acid or Propiolate Salts Under Anhydrous Conditions

Treatment of trimethylsilyl propiolate with a fluoride source (e.g., TBAF or CsF) generates propiolic acid or its tetrabutylammonium salt under non-aqueous conditions [1]. This is critical for subsequent reactions that are incompatible with water, such as organometallic couplings or moisture-sensitive catalytic cycles, where the use of ethyl propiolate would require an aqueous saponification step.

Selective Deprotection in the Presence of Multiple Silyl Protecting Groups

Because the TMS ester is the most labile silyl protecting group, trimethylsilyl propiolate can be selectively cleaved in the presence of more robust silyl ethers (e.g., TBDMS, TIPS) [1]. This enables sequential deprotection strategies where the carboxylic acid is revealed first, followed by alcohols protected as bulkier silyl ethers, a hierarchical control not achievable with alkyl propiolates.

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